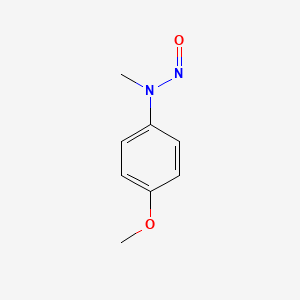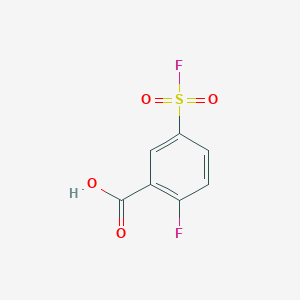![molecular formula C14H18O B6163179 2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol CAS No. 2167702-17-0](/img/new.no-structure.jpg)
2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol is a chemical compound with the molecular formula C15H18O It is characterized by a butynol structure with a phenyl group substituted at the fourth position and an isobutyl group at the para position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(2-methylpropyl)phenylacetylene and acetone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetylene.
Addition Reaction: The deprotonated acetylene undergoes an addition reaction with acetone, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether or H2 with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
相似化合物的比较
Similar Compounds
2-methyl-4-phenylbut-3-yn-2-ol: Similar structure but lacks the isobutyl group.
4-(3-aminophenyl)-2-methyl-3-butyn-2-ol: Contains an amino group instead of the isobutyl group.
2-methyl-3-(phenylsulfanyl)-4-penten-2-ol: Contains a sulfanyl group and a different carbon chain.
Uniqueness
2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
2167702-17-0 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC 名称 |
2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol |
InChI |
InChI=1S/C14H18O/c1-5-14(4,15)13-8-6-12(7-9-13)10-11(2)3/h1,6-9,11,15H,10H2,2-4H3 |
InChI 键 |
XBRTYPRJBAJKTB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C#C)O |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




